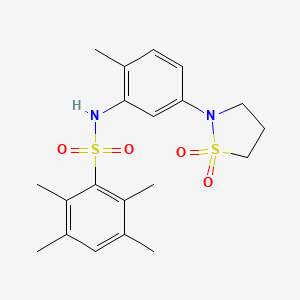

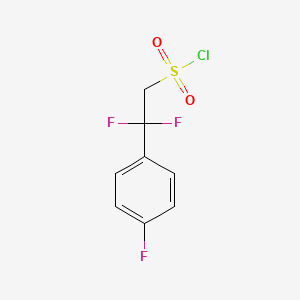

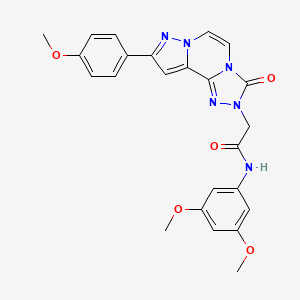

![molecular formula C13H14N4O2S B2667688 6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034362-23-5](/img/structure/B2667688.png)

6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring, and S N Ar reactions . A series of “tetrahydrobenzo [ d ]thiazoles” were synthesized .Molecular Structure Analysis

The molecular structure of this compound is unique and enables its application in various fields such as pharmaceuticals, organic synthesis, and material science. Further analysis can be done using techniques like IR spectroscopy, 1 H NMR, and MS (ESI) m/z .Chemical Reactions Analysis

The compound has shown to exhibit excellent antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli due to the presence of a p-nitro group .Physical And Chemical Properties Analysis

The compound is a light brown solid with a yield of 76%, and a melting point of 210–212°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, from precursors related to visnaginone and khellinone, has been explored for their anti-inflammatory and analgesic properties. These compounds show significant activity as cyclooxygenase inhibitors, suggesting their potential use in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Applications

Research has also been conducted on the synthesis of compounds with potential antimicrobial and antifungal effects. For example, derivatives containing the heterocyclic compound have been synthesized and investigated for their effects against types of fungi like Aspergillus terreus and Aspergillus niger, showing that some derivatives possess biologically active antifungal properties (Jafar et al., 2017).

Anticancer Research

Additionally, the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies provide a foundation for the development of new chemotherapeutic agents (Hassan et al., 2014).

Development of Antibacterial Drugs

Efforts to synthesize marine-sourced compounds with antibacterial properties have highlighted the challenges and potential strategies for developing new antibacterial drugs. This research emphasizes the importance of natural compounds as templates for drug development (Joshi & Dodge, 2021).

Synthesis of Novel Polycyclic Heteroaromatic Compounds

The utilization of 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride for synthesizing novel polycyclic heteroaromatic compounds, which could have significant scientific and therapeutic applications, has been explored (Patankar et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

The compound and its derivatives have shown promising results in various biological evaluations . Thus, they would be considered as promising candidates suitable for further optimization to develop new chemopreventive and chemotherapeutic agents . Further studies are suggested for structure optimization and in-depth studies as a possible 5-LOX inhibitor .

Eigenschaften

IUPAC Name |

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h6-7H,2-5H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUSFNIPLZAIJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

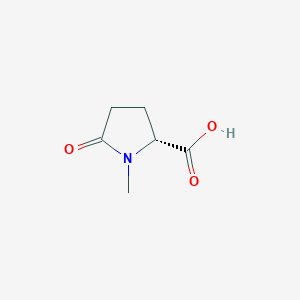

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667610.png)

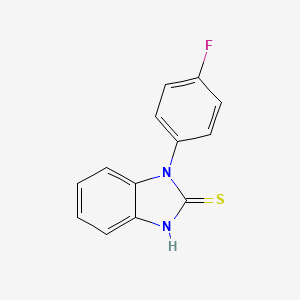

![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)

![2-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2667627.png)